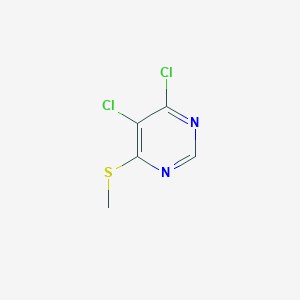
4,5-Dichloro-6-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-6-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2N2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(methylthio)pyrimidine typically involves the chlorination of 6-methylthio-2,4-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms by the methylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different functional groups.
Scientific Research Applications
4,5-Dichloro-6-(methylthio)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
4,5-Dichloro-6-(methylthio)pyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloropyrimidine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylthiopyrimidine:
Properties
Molecular Formula |
C5H4Cl2N2S |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
4,5-dichloro-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
InChI Key |
NJOIOMQBIFRAIG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


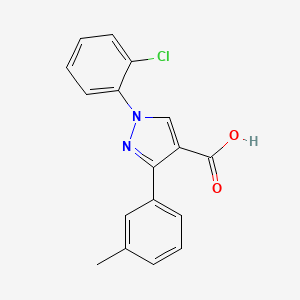

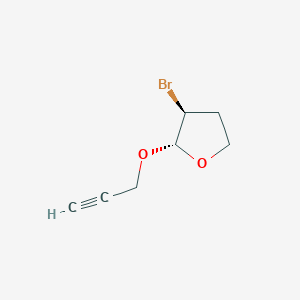

![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)

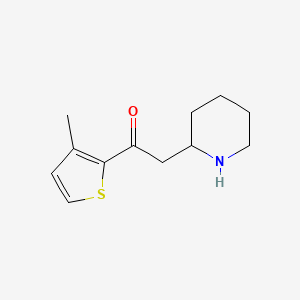

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)
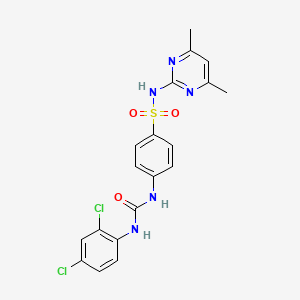
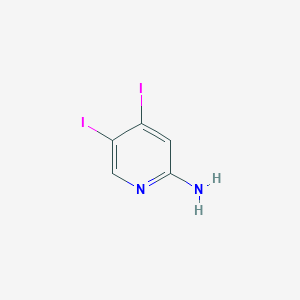
![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
